N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid
Overview
Description
N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine; oxalic acid is a chemical compound that combines an amine with a phenoxy group and oxalic acid
Scientific Research Applications
N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of herbicides and pesticides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are common practices to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to simpler amines or alcohols.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of simpler amines and alcohols.
Substitution: Formation of substituted phenoxy compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, altering their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form oxalate salts further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO.C2H2O4/c1-3-9(2)15-6-7-16-10-4-5-11(13)12(14)8-10;3-1(4)2(5)6/h4-5,8-9,15H,3,6-7H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPFFSCZKLABSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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